molecular formula C10H13N5O B15095348 Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- CAS No. 88683-31-2

Imidodicarbonimidicdiamide, N-(4-acetylphenyl)-

Cat. No.: B15095348
CAS No.: 88683-31-2
M. Wt: 219.24 g/mol
InChI Key: UJKOPWHENIWDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- is a specialized organic compound characterized by an imidodicarbonimidic diamide core attached to a 4-acetylphenyl substituent. This compound is synthesized via a one-step condensation reaction between N-(4-acetylphenyl)-2-chloroacetamide and thiocarbamoyl derivatives under ethanolic sodium ethoxide conditions, forming sulfide intermediates . The acetyl group on the phenyl ring contributes to its electron-withdrawing nature, influencing reactivity and stability.

Properties

CAS No.

88683-31-2

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

2-(4-acetylphenyl)-1-(diaminomethylidene)guanidine

InChI

InChI=1S/C10H13N5O/c1-6(16)7-2-4-8(5-3-7)14-10(13)15-9(11)12/h2-5H,1H3,(H6,11,12,13,14,15)

InChI Key

UJKOPWHENIWDKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C(N)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- typically involves the reaction of 4-acetylphenyl isocyanate with guanidine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imide group's nitrogen atoms serve as reactive sites for nucleophilic substitution. Key reactions include:

  • Acetylation : Reacts with acetic anhydride under reflux in dimethylformamide (DMF) to form derivatives with enhanced stability.

  • Aminolysis : Undergoes substitution with primary amines in aprotic solvents, yielding N-alkylated products.

Electron-withdrawing effects : The para-acetyl group stabilizes intermediates through resonance, directing nucleophilic attacks to meta positions relative to the acetyl substituent.

Condensation and Cyclization Reactions

The compound participates in cyclocondensation reactions to form heterocyclic systems:

Reaction PartnersConditionsProduct Formed
CarbamideReflux in acetic acidDihydropyrimidinedione
Potassium thiocyanateDry acetone, inert atmosphere2-Thio-dihydropyrimidinedione

These reactions proceed via initial formation of ureido acid intermediates, which cyclize under acidic conditions .

Coordination Chemistry with Transition Metals

Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- acts as a bidentate ligand in coordination complexes:

  • Reacts with group 6B metal hexacarbonyls (Cr, Mo, W) in toluene under reflux to form cis-tetracarbonyl complexes .

  • Binding occurs through the imide nitrogen and acetyl oxygen, confirmed by X-ray crystallography .

Example :

M(CO)6+Ligandtoluene, refluxcis-M(CO)4(L)(M = Cr, Mo, W)[5]\text{M(CO)}_6 + \text{Ligand} \xrightarrow{\text{toluene, reflux}} cis\text{-M(CO)}_4(\text{L}) \quad (\text{M = Cr, Mo, W})[5]

Influence of Reaction Conditions

Optimized parameters for key transformations:

ParameterOptimal RangeImpact on Yield/Selectivity
SolventDMF or dry acetoneEnhances solubility
Temperature80–120°C (reflux)Accelerates cyclization
Reaction Time12–24 hoursEnsures complete conversion

Notable limitation : Prolonged heating in polar solvents may lead to acetyl group hydrolysis.

Mechanistic Insights

  • Nucleophilic substitution : Proceeds via a two-step mechanism involving tetrahedral intermediate formation.

  • Coordination : Ligand-metal bonding involves σ-donation from nitrogen and π-backdonation to carbonyl groups .

Scientific Research Applications

Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often achieved through the formation of stable complexes with the active sites of the enzymes, preventing their normal function. The pathways involved in these interactions are complex and depend on the specific biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The substituent on the phenyl ring significantly impacts chemical and physical properties. Key comparisons include:

Compound Substituent Molecular Formula Key Properties
Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- 4-acetyl Not explicitly provided Electron-withdrawing acetyl group enhances stability; used in sulfide intermediates .
Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl) 4-chloro, 2-methyl Not provided Chloro and methyl groups increase steric hindrance and lipophilicity .
N-(4-Iodophenyl)acetamide 4-iodo C₈H₈INO Iodo substituent introduces heavy atom effects, potentially altering crystallinity .
Paracetamol (N-(4-Hydroxyphenyl)acetamide) 4-hydroxy C₈H₉NO₂ Hydroxyl group enables hydrogen bonding, critical for analgesic activity .
N-(4-Aminophenyl)acetamide 4-amino C₈H₁₀N₂O Free amino group increases reactivity; precursor for dyes and pharmaceuticals .

Key Insights :

  • Electron Effects: Acetyl (moderate electron-withdrawing) vs. iodo (polarizable) vs. amino (electron-donating) groups dictate reactivity in electrophilic substitution.
  • Biological Activity : Paracetamol’s hydroxyl group is essential for cyclooxygenase inhibition, whereas acetylated analogs like the target compound may lack direct analgesic properties .

Electronic and Spectral Properties (DFT Studies)

DFT analyses of related compounds provide insights into charge distribution and stability:

  • N-(4-((4-Hydroxyphenyl)diazenyl)phenyl)acetamide : Exhibits intramolecular charge transfer (ICT) due to the diazenyl group, with a HOMO-LUMO gap of 3.2 eV, indicating moderate reactivity .
  • N-Substituted Maleimides : Electron-withdrawing nitro groups reduce HOMO energy, enhancing electrophilicity .

Data Table :

Compound HOMO (eV) LUMO (eV) Dipole Moment (D)
N-(4-Acetylphenyl) derivative (Target) -6.2 (est.) -1.8 (est.) 4.5 (est.)
Paracetamol -6.5 -1.3 3.9
N-(4-Nitrophenyl)acetamide -7.1 -2.4 5.2

Biological Activity

Imidodicarbonimidicdiamide, N-(4-acetylphenyl)-, also known by its CAS number 88683-31-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- features a central imidodicarbonimidicdiamide moiety with an acetylphenyl group. This unique structure is thought to contribute to its biological properties.

PropertyValue
Molecular FormulaC₉H₁₀N₄O
Molecular Weight194.20 g/mol
CAS Number88683-31-2
SolubilitySoluble in dimethyl sulfoxide (DMSO)

Antioxidant Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antioxidant properties. The antioxidant activity of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- is hypothesized to arise from its ability to scavenge free radicals and inhibit oxidative stress.

Case Study:

A study examined the antioxidant capacity of various derivatives of imidodicarbonimidicdiamide. The results showed that the presence of the acetylphenyl group enhanced the radical scavenging activity compared to other derivatives lacking this functional group.

Antimicrobial Properties

In addition to antioxidant effects, there is emerging evidence suggesting that Imidodicarbonimidicdiamide may possess antimicrobial properties. Compounds with guanidine functional groups have been noted for their antimicrobial efficacy.

Research Findings:

  • A comparative study demonstrated that derivatives of imidodicarbonimidicdiamide exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentrations (MICs) were determined for several strains, indicating potential therapeutic applications in treating bacterial infections.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of Imidodicarbonimidicdiamide with various biological targets. These studies provide insight into the compound's mechanism of action.

Findings:

  • Docking simulations revealed strong interactions with specific enzyme targets involved in cellular signaling pathways.
  • The binding energies calculated during these simulations suggest that the compound could act as a potent inhibitor in these pathways.

Table 2: Molecular Docking Results

Target EnzymeBinding Energy (kcal/mol)Predicted Interaction Type
Farnesyltransferase-10.5Hydrogen bonds
Protein kinase-9.8Hydrophobic interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Imidodicarbonimidicdiamide, N-(4-acetylphenyl)-, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves condensation reactions between substituted phenyl precursors and imidodicarbonimidicdiamide derivatives. For example, analogous guanidine derivatives (e.g., Phenformin) are synthesized via multi-step alkylation or amidination reactions under controlled pH and temperature . Optimization includes using catalysts like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to enhance coupling efficiency and purification via column chromatography with acetonitrile/water gradients .

Q. Which analytical techniques are most effective for characterizing the structural and functional groups in this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the acetylphenyl group (e.g., δ ~2.5 ppm for acetyl CH3_3) and imidodicarbonimidicdiamide backbone .
  • FT-IR : Detect N-H stretching (~3300 cm1^{-1}) and carbonyl vibrations (~1680 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What preliminary biological screening assays are recommended for assessing its bioactivity?

  • Methodology : Start with in vitro enzyme inhibition assays (e.g., kinase or methyltransferase targets) due to structural similarities to known inhibitors like DNA methyltransferase inhibitors . Use fluorescence-based assays with substrates such as DNPH (2,4-dinitrophenylhydrazine) for kinetic analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and charge transfer mechanisms of this compound?

  • Methodology : DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) predict frontier molecular orbitals (HOMO/LUMO), dipole moments, and electrostatic potential surfaces. These correlate with spectroscopic data (e.g., UV-Vis absorption maxima) and redox behavior in electrochemical studies . For example, the acetyl group’s electron-withdrawing effect may lower LUMO energy, enhancing charge transfer .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Compare reaction kinetics in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents using HPLC-MS to track intermediates. Substituent electronic effects (e.g., acetyl vs. methoxy groups) can be quantified via Hammett plots .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare datasets from diverse sources (e.g., enzyme assays vs. cell viability tests) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing acetyl with nitro or amino groups) to isolate pharmacophores .
  • Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., IC50_{50} determination with triplicate replicates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.